molecular formula C21H16N6O2 B7946213 6-(3,5-dimethyl-1-phenylpyrazol-4-yl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylic acid

6-(3,5-dimethyl-1-phenylpyrazol-4-yl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylic acid

Cat. No.: B7946213
M. Wt: 384.4 g/mol
InChI Key: BGRYMDCOPCICEU-UHFFFAOYSA-N
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Description

The compound 6-(3,5-dimethyl-1-phenylpyrazol-4-yl)-3,7,8,10-tetrazatricyclo[7.4.0.0²,⁷]trideca-1,3,5,8,10,12-hexaene-4-carboxylic acid features a structurally complex heterocyclic framework. Key components include:

  • A 3,5-dimethyl-1-phenylpyrazole moiety, a common pharmacophore in medicinal chemistry due to its bioactivity and stability .
  • A carboxylic acid group, enhancing solubility and enabling interactions with biological targets via hydrogen bonding .

Properties

IUPAC Name

6-(3,5-dimethyl-1-phenylpyrazol-4-yl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N6O2/c1-12-18(13(2)26(24-12)14-7-4-3-5-8-14)17-11-16(21(28)29)23-20-15-9-6-10-22-19(15)25-27(17)20/h3-11H,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRYMDCOPCICEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C3=CC(=NC4=C5C=CC=NC5=NN34)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of 3,5-dimethyl-1-phenylpyrazole with appropriate pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Structural Features Functional Groups Biological Relevance
Target Compound Pyrazole + tetrazatricyclo + carboxylic acid Carboxylic acid, tetrazole Potential enzyme inhibition
9-Aryl-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (e.g., 16a, 16b) Pyrazole fused with triazolopyrimidine + nitrophenyl Nitro, triazole High thermal stability (mp >340°C)
[3-Aryl-4-imino-1-(4-nitrophenyl)-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]amines (e.g., 17a) Pyrazolopyrimidine + imino + nitrophenyl Imino, nitro Base for further derivatization
N-{(5aR,6R)-1,7-dioxo-1,3,4,5a,6,7-hexahydroazeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl}-2-(1H-tetrazol-1-yl)acetamide Bicyclic thiazine + tetrazole + acetamide Tetrazole, amide Antibiotic analogs
(4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid Thiazolidine + piperazine + carboxylic acid Carboxylic acid, thiazolidine Chelation or metal binding

Key Observations :

  • The target compound’s tetrazatricyclo system distinguishes it from simpler bicyclic or monocyclic analogs (e.g., thiazolidines in or pyrazolopyrimidines in ), likely enhancing conformational rigidity and target selectivity.
  • Unlike nitrophenyl-containing analogs (e.g., 16a, 16b), the phenylpyrazole group in the target compound may reduce electron-withdrawing effects, improving metabolic stability .
  • The carboxylic acid group aligns with pharmacopeial compounds (e.g., ), suggesting utility in metal coordination or salt formation for improved bioavailability.

Pharmacological and Physicochemical Properties

Property Target Compound 9-Aryl Triazolopyrimidines (16a, 16b) Tetrazole-Acetamide Derivatives
Melting Point Not reported >340°C Varies (e.g., 194–226°C for intermediates)
Solubility Moderate (carboxylic acid enhances aqueous) Low (nitrophenyl reduces solubility) Moderate (amide and tetrazole balance)
Bioactivity Hypothesized enzyme inhibition Unreported, but stable scaffold Antibiotic-like activity

Biological Activity

The compound 6-(3,5-dimethyl-1-phenylpyrazol-4-yl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylic acid is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the fusion of pyrazole and tetrazole rings. Its IUPAC name reflects its intricate molecular framework which contributes to its biological properties.

PropertyValue
Molecular FormulaC21H16N6O2
Molecular Weight392.39 g/mol
InChI KeyInChI=1S/C21H16N6O2/c1-12-18(13(2)26(24-12)14...
SolubilitySoluble in DMSO and ethanol

Biological Activities

Research indicates that compounds containing pyrazole and tetrazole moieties exhibit various biological activities:

Anticancer Activity

Studies have shown that derivatives of pyrazole can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For instance, 6-(3,5-dimethyl-1-phenylpyrazol-4-yl) derivatives have demonstrated cytotoxic effects against several cancer cell lines (e.g., HeLa and MCF-7) .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates it possesses significant antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Anti-inflammatory Effects

In vitro studies suggest that the compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is crucial for developing therapeutics for chronic inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : It can modulate receptors related to pain and inflammation pathways.
  • Cell Cycle Interference : By affecting the cell cycle machinery, it can induce cell death in cancer cells.

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Anticancer Study : A study involving MCF-7 breast cancer cells demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM .
  • Antimicrobial Evaluation : In another study assessing its antimicrobial properties, the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antibacterial potential .
  • Anti-inflammatory Assessment : A model of acute inflammation in rats showed that administration of the compound significantly reduced paw edema compared to controls .

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